Lipophilicity (LogP) Comparison: Bornyl PCA vs. Menthyl PCA
The computed LogP of bornyl 5-oxo-DL-prolinate is 2.30 , whereas the experimentally determined LogP of menthyl PCA (the most structurally analogous PCA ester) is 3.13 at 22 °C [1]. This 0.83 log unit difference corresponds to an approximately 6.7-fold difference in octanol-water partition coefficient, indicating that the bornyl ester is substantially less lipophilic than the menthyl ester. For formulators, this means bornyl PCA will partition more readily into aqueous phases and exhibit different skin permeation kinetics.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.30 (computed) |
| Comparator Or Baseline | Menthyl PCA: LogP = 3.13 (experimental, 22 °C) |
| Quantified Difference | ΔLogP = −0.83; ~6.7-fold lower Kow |
| Conditions | Computed (target) vs. experimental (comparator); no head-to-head study available |
Why This Matters
A 6.7-fold difference in Kow directly impacts the selection of bornyl PCA for formulations targeting aqueous-phase stability or controlled-release profiles versus menthyl PCA for lipid-rich topical delivery.
- [1] ChemicalBook. Menthyl PCA (64519-44-4): LogP 3.13 at 22°C, water solubility 622.5 mg/L at 20°C. Available at: https://www.chemicalbook.cn (accessed April 2026). View Source
